molecular formula C19H22FN3O4S B12349062 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid

7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid

Cat. No.: B12349062
M. Wt: 407.5 g/mol
InChI Key: IBGMUCYZVSONBO-UHFFFAOYSA-N
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Description

7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazoloquinoline core, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Thiazoloquinoline Core: This can be achieved through a cyclization reaction involving a quinoline derivative and a thiazole precursor under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazoloquinoline intermediate.

    Functionalization with Hydroxyethylamine: The hydroxyethylamine group is introduced through a reductive amination reaction, where an aldehyde or ketone intermediate reacts with ethanolamine in the presence of a reducing agent.

    Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamine group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The fluorine atom and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamine group can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities.

    Thiazoloquinoline Derivatives: Other thiazoloquinoline compounds with different substituents on the quinoline ring.

    Fluorinated Compounds: Molecules with fluorine atoms in similar positions, such as fluoroquinolones.

Uniqueness

The uniqueness of 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H22FN3O4S

Molecular Weight

407.5 g/mol

IUPAC Name

7-fluoro-8-[3-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H22FN3O4S/c20-13-7-12-14(23-4-6-28-18(23)16(17(12)25)19(26)27)8-15(13)22-3-1-11(10-22)9-21-2-5-24/h7-8,11,21,24H,1-6,9-10H2,(H,26,27)

InChI Key

IBGMUCYZVSONBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CNCCO)C2=C(C=C3C(=C2)N4CCSC4=C(C3=O)C(=O)O)F

Origin of Product

United States

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